Home > Products > Screening Compounds P26115 > N1-Losartanyl-losartan (Losartan Impurity) Potassium Salt
N1-Losartanyl-losartan (Losartan Impurity) Potassium Salt - 212316-86-4

N1-Losartanyl-losartan (Losartan Impurity) Potassium Salt

Catalog Number: EVT-13565552
CAS Number: 212316-86-4
Molecular Formula: C44H43Cl2KN12O
Molecular Weight: 865.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

N1-Losartanyl-losartan, also known as Losartan Impurity, is a compound related to the antihypertensive medication Losartan. It is classified as a potassium salt and is primarily recognized in pharmaceutical contexts due to its presence as an impurity during the synthesis of Losartan. Understanding this compound involves examining its source, classification, synthesis methods, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and scientific applications.

Source

Losartan was first approved by the U.S. Food and Drug Administration in 1995 and belongs to the class of medications known as angiotensin II receptor blockers (ARBs). It is used primarily for treating hypertension and diabetic nephropathy. N1-Losartanyl-losartan is identified as an impurity that may arise during the synthesis of Losartan, which can affect the purity and efficacy of the final pharmaceutical product .

Classification

N1-Losartanyl-losartan is classified under several categories:

  • Chemical Class: Angiotensin II receptor blockers
  • Pharmaceutical Class: Antihypertensive agents
  • Chemical Structure: Potassium salt of Losartan .
Synthesis Analysis

Methods

The synthesis of N1-Losartanyl-losartan typically involves multiple steps that mirror the synthetic route of Losartan itself. The following methods are commonly employed:

  1. Starting Materials: The synthesis begins with commercially available precursors such as 2-butyl-4-chloro-5-hydroxymethylimidazole.
  2. Reactions: Key reactions include:
    • Formation of the imidazole ring.
    • Introduction of the biphenyl moiety.
    • Formation of the tetrazole ring, which serves as a bioisostere for carboxylic acids.
  3. Purification: The crude product undergoes purification processes such as crystallization or chromatography to isolate N1-Losartanyl-losartan from other by-products .

Technical Details

The process requires careful control of reaction conditions (temperature, pH) to minimize unwanted side reactions that could lead to impurities. Analytical techniques such as high-performance liquid chromatography (HPLC) are employed to monitor the synthesis and ensure quality control.

Molecular Structure Analysis

Structure

N1-Losartanyl-losartan has a complex molecular structure characterized by several key components:

  • Molecular Formula: C22H23ClKN6O
  • Molecular Weight: Approximately 422.9 g/mol
  • Structural Features: The compound features a biphenyl group linked to an imidazole ring and a tetrazole moiety.

Data

The structural representation can be summarized using:

  • IUPAC Name: Potassium 5-(4'-{[2-butyl-4-chloro-5-(hydroxymethyl)-1H-imidazol-1-yl]methyl}-[1,1'-biphenyl]-2-yl)-1,2,3,4-tetrazol-2-uide
  • SMILES Notation: [K+].CCCCC1=NC(Cl)=C(CO)N1CC1=CC=C(C=C1)C1=CC=CC=C1C1=NN=[N-]=N1 .
Chemical Reactions Analysis

Reactions

N1-Losartanyl-losartan can participate in various chemical reactions typical for organic compounds:

  • Hydrolysis: In aqueous environments, it may undergo hydrolysis leading to the release of active metabolites.
  • Decomposition: Under extreme conditions (high temperature or acidic/basic environments), it may decompose into simpler compounds.

Technical Details

The stability of N1-Losartanyl-losartan can be influenced by pH and temperature. Stability studies are crucial for understanding its behavior in pharmaceutical formulations.

Mechanism of Action

Process

N1-Losartanyl-losartan functions similarly to Losartan by blocking angiotensin II receptors (specifically type 1). This inhibition prevents vasoconstriction and promotes vasodilation, effectively lowering blood pressure.

Data

The active metabolite formed from Losartan is significantly more potent than Losartan itself; this metabolite exhibits enhanced receptor affinity and longer duration of action .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline powder.
  • Solubility: Poorly soluble in water (0.0216 mg/mL), which affects its bioavailability .

Chemical Properties

  • pKa Values: Strongest acidic pKa is approximately 14.22; strongest basic pKa is around 3.89.
  • LogP Values: Indicates lipophilicity with values around 5.37, suggesting it can cross cell membranes effectively.

Relevant Data or Analyses

Analytical data from various studies indicate that N1-Losartanyl-losartan adheres to the Lipinski's Rule of Five, making it a viable candidate for oral administration .

Applications

Scientific Uses

N1-Losartanyl-losartan serves primarily as a reference standard in pharmaceutical research to assess the purity of Losartan formulations. It may also be utilized in studies exploring the pharmacokinetics and pharmacodynamics of angiotensin II receptor blockers.

Introduction to Impurities in Angiotensin II Receptor Blockers (ARBs)

Role of Nitrosamine and Azido Impurities in ARB Contamination

Angiotensin II Receptor Blockers (ARBs), including losartan, have faced significant quality control challenges due to the detection of carcinogenic N-nitrosamines (e.g., NDMA, NDEA) and azido impurities in recent years. These contaminants arise from complex synthetic pathways and reagent interactions. While N-nitrosamines form via nitrosating agents reacting with secondary or tertiary amines, azido impurities represent a distinct structural class characterized by the presence of reactive azide (-N₃) groups or tetrazole ring anomalies. N1-Losartanyl-losartan Potassium Salt (also termed Losartan EP Impurity M Potassium Salt or Losartan Related Compound E Potassium Salt) exemplifies a critical azido-containing dimeric impurity specific to losartan manufacturing [2] [5].

This impurity structurally consists of two losartan molecules linked through a methylene bridge at the N1 position of the tetrazole ring of one molecule and the hydroxymethyl group of the imidazole moiety of the second molecule. Its formation is mechanistically linked to:

  • Incomplete Purification: Residual intermediates during losartan's multi-step synthesis, particularly involving the tetrazole ring formation and protection/deprotection steps using triphenylmethyl (trityl) groups, can lead to dimerization [2].
  • Reactive Intermediate Cross-Linking: Alkylation steps involving the biphenylmethyl chloride intermediate can potentially react aberrantly with partially formed or deprotected losartan molecules, fostering dimeric species like N1-Losartanyl-losartan [2] [3].
  • Process Conditions: Temperature, pH fluctuations, and catalyst residues during tetrazole ring synthesis (often involving azide reagents like sodium azide) can promote unintended azido coupling reactions [5].

Table 1: Key Structural and Chemical Characteristics of Major ARB Azido Impurities Including N1-Losartanyl-losartan Potassium Salt

Compound NameCAS NumberMolecular FormulaMolecular Weight (g/mol)Primary Structural FeatureAssociated ARB
N1-Losartanyl-losartan (Potassium Salt)212316-88-6C₄₄H₄₃Cl₂KN₁₂O865.91Dimeric losartan linked via N1-tetrazole and hydroxymethyl groupLosartan
Losartan EP Impurity L (Potassium Salt)212316-86-4C₄₄H₄₃Cl₂KN₁₂O865.91Dimeric losartan isomer (alternative linkage)Losartan
Losartan EP Impurity E (Potassium Salt)860644-27-5C₁₄H₁₁KN₄274.37Des-butyl losartan tetrazole fragment (5-(4'-Methylbiphenyl-2-yl)-1H-tetrazole)Losartan
Valsartan Azido ImpurityNot ProvidedVariableVariableAzido-containing side chain or decomposed tetrazole derivativeValsartan

The presence of azido impurities like N1-Losartanyl-losartan poses challenges beyond potential toxicity concerns (which are still under investigation). Their large molecular size (e.g., MW 865.91 g/mol for the potassium salt) and structural similarity to the active pharmaceutical ingredient (API) complicate removal during downstream processing. They necessitate sophisticated chromatographic separation techniques (e.g., HPLC with ion-pairing reagents) and stringent process controls to minimize formation [2] [5].

Regulatory Significance of N1-Losartanyl-losartan in Pharmacopeial Standards

The identification and control of N1-Losartanyl-losartan Potassium Salt (Losartan EP Impurity M Potassium Salt) have become paramount in global pharmacopeial standards for losartan quality. Regulatory bodies, including the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP), mandate strict limits on specified and unspecified impurities to ensure drug safety and efficacy. This dimeric impurity is formally recognized as "Losartan Related Compound E" under EP terminology and is subject to explicit analytical monitoring requirements in losartan potassium API and finished product testing [3] [5].

Its regulatory significance stems from:

  • Structural Complexity Indicator: As a dimeric impurity, its presence often signals potential shortcomings in the synthetic route or purification processes, prompting regulatory scrutiny of the entire manufacturing method.
  • Potential for Accumulation: Due to its formation mechanism possibly involving later synthesis steps or even degradation under stress conditions, controlling it requires holistic process understanding.
  • Detection and Quantification Challenges: Its high molecular weight and polarity necessitate specific, validated chromatographic methods (e.g., gradient reversed-phase HPLC with UV detection at specific wavelengths like 254 nm) for accurate separation from losartan and its other impurities (e.g., Impurity C, the isomer) [3]. Pharmacopeial monographs define relative retention times (RRT) and acceptance criteria for such impurities.

Table 2: Regulatory Status and Testing Requirements for N1-Losartanyl-losartan Potassium Salt

PharmacopeiaDesignated NameCAS NumberMolecular FormulaTypical Identification ThresholdTypical Qualification ThresholdSpecified Limit in API (Max.)
European Pharmacopoeia (EP)Losartan Related Compound E Potassium Salt212316-88-6C₄₄H₄₃Cl₂KN₁₂O0.05%0.10%0.15%
USP (Referenced in Monographs)Losartan Impurity M Potassium Salt212316-88-6C₄₄H₄₃Cl₂KN₁₂O0.05%0.10%0.15%
In-house/Stability TestingN1-Losartanyl-losartan Potassium Salt212316-88-6C₄₄H₄₃Cl₂KN₁₂O0.03%0.05%Varies (often ≤0.10%)

Properties

CAS Number

212316-86-4

Product Name

N1-Losartanyl-losartan (Losartan Impurity) Potassium Salt

IUPAC Name

potassium;[2-butyl-3-[[4-[2-[1-[[2-butyl-5-chloro-3-[[4-[2-(1,2,3-triaza-4-azanidacyclopenta-2,5-dien-5-yl)phenyl]phenyl]methyl]imidazol-4-yl]methyl]tetrazol-5-yl]phenyl]phenyl]methyl]-5-chloroimidazol-4-yl]methanol

Molecular Formula

C44H43Cl2KN12O

Molecular Weight

865.9 g/mol

InChI

InChI=1S/C44H43Cl2N12O.K/c1-3-5-15-39-47-41(45)37(56(39)25-29-17-21-31(22-18-29)33-11-7-9-13-35(33)43-49-52-53-50-43)27-58-44(51-54-55-58)36-14-10-8-12-34(36)32-23-19-30(20-24-32)26-57-38(28-59)42(46)48-40(57)16-6-4-2;/h7-14,17-24,59H,3-6,15-16,25-28H2,1-2H3;/q-1;+1

InChI Key

FBCPKWKZRZPCIR-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NN=N[N-]4)CN5C(=NN=N5)C6=CC=CC=C6C7=CC=C(C=C7)CN8C(=NC(=C8CO)Cl)CCCC)Cl.[K+]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.